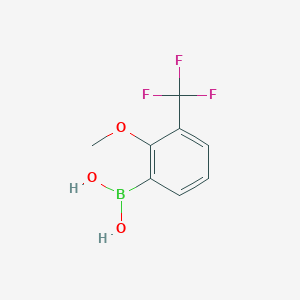

2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMWHSHYJWYJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670042 | |

| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-62-3 | |

| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid, a valuable building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, experimental protocols, and analytical characterization of this important reagent. The guide emphasizes the underlying chemical principles and provides practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Trifluoromethylated Phenylboronic Acids

Fluorinated organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group (CF3), in particular, is a key substituent known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

The convergence of these two key functionalities in this compound creates a versatile building block for the synthesis of complex molecular architectures. The methoxy and trifluoromethyl groups on the phenyl ring offer distinct electronic and steric properties that can be strategically exploited in the design of novel therapeutic agents and functional materials. This guide will provide a detailed roadmap for the efficient synthesis of this valuable compound.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The most direct and widely employed method for the synthesis of arylboronic acids is the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis. A retrosynthetic analysis of the target molecule, this compound, points to the key precursor: 1-bromo-2-methoxy-3-(trifluoromethyl)benzene. The core synthetic strategy, therefore, revolves around the formation of an organolithium or Grignard reagent from this aryl bromide, followed by trapping with a suitable boron electrophile.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Precursor: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene

The successful synthesis of the target boronic acid is critically dependent on the availability and purity of the starting material, 1-bromo-2-methoxy-3-(trifluoromethyl)benzene. While this compound is commercially available from various suppliers, its synthesis from more readily available precursors may be necessary. A plausible route involves the bromination of 2-methoxy-3-(trifluoromethyl)anisole.

Experimental Protocol: Bromination of 2-Methoxy-3-(trifluoromethyl)anisole

This protocol is based on established methods for the regioselective bromination of activated aromatic rings.

Materials:

-

2-Methoxy-3-(trifluoromethyl)anisole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-methoxy-3-(trifluoromethyl)anisole (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2-methoxy-3-(trifluoromethyl)benzene.

Characterization Data for 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene

| Parameter | Value |

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 871352-91-9 |

Note: Specific spectral data should be obtained and verified for the synthesized compound.

Core Synthesis: this compound via Lithiation-Borylation

The cornerstone of this synthesis is the halogen-metal exchange of 1-bromo-2-methoxy-3-(trifluoromethyl)benzene, followed by borylation. This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous arylboronic acids.[1]

Materials:

-

1-Bromo-2-methoxy-3-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (nitrogen or argon) is crucial to prevent quenching of the organolithium intermediate and ensure a high yield.

-

Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the elimination of the methoxy group or reaction with the trifluoromethyl group.

-

Triisopropyl Borate: While trimethyl borate can also be used, triisopropyl borate is often preferred as it is less prone to form boronic ester oligomers, which can complicate purification.

-

Acidic Work-up: The acidic work-up is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Characterization and Purity Analysis

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Formula | C8H8BF3O3 | |

| Molecular Weight | 219.95 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 1072946-62-3 | [2] |

Spectroscopic Data (Predicted and from Analogous Compounds)

-

¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic signals will be split due to coupling, and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

-

¹³C NMR (in CDCl₃): The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (in CDCl₃): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Note: For authoritative grounding, it is imperative to acquire and interpret the actual spectra of the synthesized compound and compare them with literature values where available.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Triisopropyl borate: is flammable.

-

Anhydrous Solvents: THF can form explosive peroxides and should be handled with caution.

-

Trifluoromethylated Compounds: While generally stable, some fluorinated compounds can be toxic. Handle with appropriate care in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the 2-methoxy-3-(trifluoromethyl)phenyl moiety into organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions , where it can be coupled with a variety of aryl or vinyl halides or triflates to form biaryl and substituted alkene structures. These structures are often key intermediates in the synthesis of pharmaceuticals and advanced materials.

Conclusion

The synthesis of this compound, while requiring careful execution of moisture- and air-sensitive techniques, is a reproducible and scalable process. The lithiation-borylation of 1-bromo-2-methoxy-3-(trifluoromethyl)benzene provides a reliable route to this valuable synthetic building block. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the rationale behind the key procedural steps, empowering researchers to confidently incorporate this versatile reagent into their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that holds significant potential in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern on the phenyl ring—featuring a boronic acid group, a methoxy group, and a trifluoromethyl group—imparts a distinct combination of reactivity, selectivity, and physicochemical properties. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical methodologies for its characterization and application. While specific experimental data for this compound is not extensively published, this document leverages data from analogous structures and established analytical techniques to provide a robust framework for its scientific exploration.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its effective application. For this compound, these properties govern its solubility, reactivity in cross-coupling reactions, and potential biological interactions.

| Property | Data/Expected Characteristics | Source/Methodology |

| CAS Number | 1072946-62-3 | [1] |

| Molecular Formula | C₈H₈BF₃O₃ | [2] |

| Molecular Weight | 219.95 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | General property of similar arylboronic acids. |

| Melting Point | Not reported. Determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. | N/A |

| Boiling Point | Not reported and not expected to be a relevant parameter due to thermal decomposition. | N/A |

| Solubility | Expected to have moderate solubility in polar organic solvents like acetone, THF, and DMSO. Low solubility in nonpolar solvents and water is anticipated. | Analogy to other phenylboronic acids. |

| pKa | Estimated to be in the range of 7-9. The electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). | [3][4] |

Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment dictates the chemical behavior of this compound. Spectroscopic techniques are indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the methoxy and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single sharp signal is expected for the -CF₃ group.

-

¹¹B NMR: A broad singlet is characteristic of the boron atom in a boronic acid.

A detailed study on isomeric (trifluoromethoxy)phenylboronic acids provides valuable reference data for interpreting the NMR spectra of related compounds[4].

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.

Crystal Structure and Solid-State Properties

The arrangement of molecules in the solid state influences properties like melting point, solubility, and dissolution rate. X-ray crystallography is the definitive method for determining the three-dimensional structure.

Based on studies of similar ortho-substituted phenylboronic acids, it is plausible that this compound could exhibit intramolecular hydrogen bonding between one of the boronic acid hydroxyl groups and the oxygen of the methoxy group. In the solid state, arylboronic acids typically form hydrogen-bonded dimers[5].

Acidity and pKa

The Lewis acidity of the boronic acid moiety is a critical parameter, influencing its reactivity in Suzuki-Miyaura coupling and its potential for biological interactions. The pKa is a measure of this acidity. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa of this compound relative to unsubstituted phenylboronic acid[3][4].

Experimental Determination of pKa

A reliable method for pKa determination is potentiometric titration.

Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, use derivative plots to precisely locate the equivalence point.

Applications in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This compound serves as a building block to introduce the 2-methoxy-3-(trifluoromethyl)phenyl moiety into more complex molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (or triflate)

-

This compound (typically 1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent(s).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water[1].

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is often recommended for long-term storage to prevent degradation[1].

-

Incompatibilities: Avoid contact with strong oxidizing agents[1].

Conclusion

References

- 1. CAS#:1072946-62-3 | this compound | Chemsrc [chemsrc.com]

- 2. Methoxy-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methoxy-3-(trifluoromethyl)phenylboronic acid. In the absence of experimentally derived public data, this guide utilizes high-fidelity predicted NMR data as a foundational tool for structural elucidation and chemical characterization. The document offers a comprehensive interpretation of chemical shifts, coupling constants, and multiplicity patterns, grounded in the fundamental principles of NMR spectroscopy and supported by comparative analysis with structurally related molecules. Methodologies for NMR data acquisition and processing are discussed, providing a framework for the experimental validation of the predicted data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, facilitating the identification and utilization of this important fluorinated organoboron compound.

Introduction: The Significance of this compound

This compound is a key building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the formation of carbon-carbon bonds. The unique substitution pattern of this molecule—a methoxy group ortho to the boronic acid and a trifluoromethyl group in the meta position—imparts specific steric and electronic properties that can influence the reactivity and conformational behavior of the resulting coupled products.

The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy group, on the other hand, can modulate the electronic nature of the phenyl ring and participate in hydrogen bonding interactions. A thorough understanding of the structural characteristics of this reagent, as elucidated by NMR spectroscopy, is therefore paramount for its effective application in the synthesis of novel compounds with potential therapeutic value.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been generated using advanced prediction software. This data serves as a reliable guide for spectral interpretation and is presented in a tabular format for clarity.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.65 | d | 7.8 |

| H-5 | 7.30 | t | 7.8 |

| H-6 | 7.55 | d | 7.8 |

| OCH₃ | 3.90 | s | - |

| B(OH)₂ | 5.50 (broad) | s | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (C-B) | 130.0 | - | - |

| C-2 (C-OCH₃) | 160.0 | q | 3-5 |

| C-3 (C-CF₃) | 132.0 | q | 30-35 |

| C-4 | 128.0 | - | - |

| C-5 | 125.0 | - | - |

| C-6 | 135.0 | - | - |

| CF₃ | 124.0 | q | 270-275 |

| OCH₃ | 56.0 | - | - |

Disclaimer: The NMR data presented is predicted and should be used as a guide. Experimental verification is recommended.

Spectral Interpretation and Rationale

A detailed analysis of the predicted ¹H and ¹³C NMR spectra reveals the intricate interplay of the substituents on the phenyl ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is predicted to display a complex pattern due to the trisubstituted nature of the phenyl ring.

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy, trifluoromethyl, and boronic acid groups. The methoxy group is electron-donating through resonance, while the trifluoromethyl and boronic acid groups are electron-withdrawing. The predicted downfield shift of H-4 and H-6 relative to H-5 is consistent with the deshielding effects of the adjacent electron-withdrawing groups. The multiplicity is predicted as a doublet for H-4 and H-6, and a triplet for H-5, arising from coupling with their respective neighbors.

-

Methoxy Protons (OCH₃): The singlet at approximately 3.90 ppm is characteristic of methoxy protons. Its chemical shift is influenced by the electronic environment of the aromatic ring.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as concentration, solvent, and temperature, due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group introduces characteristic C-F couplings.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are dictated by the substituent effects. The carbon bearing the methoxy group (C-2) is significantly shielded, while the carbons attached to the electron-withdrawing trifluoromethyl (C-3) and boronic acid (C-1) groups are deshielded.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of coupling between carbon and fluorine nuclei. The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet with a large one-bond coupling constant (¹JCF) in the range of 270-275 Hz. The carbon directly attached to the CF₃ group (C-3) will also exhibit a quartet splitting due to a two-bond coupling (²JCF), typically in the range of 30-35 Hz. The carbon bearing the methoxy group (C-2) may also show a smaller quartet splitting due to a three-bond coupling (³JCF).

-

Methoxy Carbon (OCH₃): The signal for the methoxy carbon is predicted to appear around 56.0 ppm, a typical value for an aromatic methoxy group.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following protocols are recommended.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile B(OH)₂ protons.

-

Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.

NMR Data Acquisition

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is recommended to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a high-quality spectrum.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the unambiguous assignment of proton and carbon signals.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Key NMR Correlations Workflow

Caption: Workflow for 2D NMR correlation experiments to confirm signal assignments.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While based on predicted data, the detailed interpretation and rationale, supported by established principles of NMR spectroscopy and data from analogous structures, offer a robust framework for researchers. The provided experimental protocols serve as a practical guide for obtaining and validating this data in a laboratory setting. A comprehensive grasp of the NMR data of this key synthetic building block is essential for its effective application in the development of novel chemical entities with potential applications in pharmaceuticals and materials science.

mass spectrometry of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxy-3-(trifluoromethyl)phenylboronic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a crucial reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As drug development professionals and researchers increasingly rely on boronic acids, robust analytical methods for their characterization and quantification are paramount. This document moves beyond standard operating procedures to explore the underlying principles and strategic decisions required for developing a validated, high-fidelity mass spectrometry workflow.

The inherent reactivity of the boronic acid moiety presents unique challenges, including a propensity for dehydration to form cyclic boroxine trimers, and the formation of various adducts and dimers in the ion source.[1][2][3] A successful analytical strategy, therefore, is not merely about data acquisition but about controlling the gas-phase chemistry of the analyte to ensure that the generated spectra are truly representative of the parent molecule.

Analyte Profile: Physicochemical Properties and MS Implications

Understanding the analyte's structure is the foundation of any mass spectrometry method development.

-

Chemical Structure:

-

Molecular Formula: C₈H₈BF₃O₃

-

Molecular Weight: 219.95 g/mol

The key functional groups dictate its behavior within the mass spectrometer:

-

Boronic Acid Group (-B(OH)₂): This is the primary site of ionization and the source of analytical complexity. It is acidic and readily deprotonates in negative ion mode. It is also thermally labile and prone to dehydration.[2][3]

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it increases the acidity of the boronic acid, making negative ion mode particularly favorable.

-

Methoxy Group (-OCH₃): This group can influence fragmentation pathways, often through the loss of a methyl radical or formaldehyde.

Strategic Selection of Ionization Technique

The choice of ionization method is the most critical parameter in the analysis of boronic acids. The goal is to transfer the intact molecule into the gas phase as a charged ion with minimal degradation.

Recommended Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for arylboronic acids due to its "soft" nature, which minimizes in-source fragmentation and thermal decomposition.[4][5][6] ESI is well-suited for the polar nature of this compound and is directly compatible with liquid chromatography (LC), enabling high-throughput analysis.[1][2]

-

Negative Ion Mode (Recommended): Given the acidic protons on the boronic acid group, enhanced by the adjacent trifluoromethyl substituent, negative ion mode is highly effective. The primary ion observed will be the deprotonated molecule, [M-H]⁻ . This mode often provides a cleaner spectrum with a strong, unambiguous signal for the parent ion.[7]

-

Positive Ion Mode: While viable, positive ion mode can be more complex. The molecule does not have a basic site for efficient protonation. Therefore, ionization typically proceeds through the formation of adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ .[7] This can complicate spectral interpretation if multiple adducts are formed.

Alternative Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a viable alternative, particularly for high-throughput screening or when the analyte is conjugated to a larger molecule like a peptide.[3][8] A key insight for boronic acid analysis is the use of a diol-containing matrix, such as 2,5-dihydroxybenzoic acid (DHB). The matrix can react in-situ with the boronic acid to form a more stable boronate ester, effectively preventing the formation of boroxine trimers and yielding high-quality spectra.[8]

Unsuitable Techniques: Hard Ionization

Hard ionization techniques like Electron Ionization (EI) are generally inappropriate for this analyte. The high energy involved would cause immediate and extensive fragmentation, likely cleaving the C-B bond and losing the boronic acid moiety entirely, thus preventing the determination of the molecular weight.[9][10]

Experimental Workflow: A Validated LC-MS/MS Protocol

This protocol outlines a robust method for the quantitative analysis and structural confirmation of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for boronic acid analysis.

Step 1: Sample & Mobile Phase Preparation

-

Solvent Preparation:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create working standards and quality controls by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Filter all samples through a 0.22 µm PTFE syringe filter before injection.

-

Step 2: Liquid Chromatography (LC) Parameters

The goal of the LC method is to separate the analyte from impurities and deliver it consistently to the mass spectrometer.

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[1][2]

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.5 | 95 | 5 |

Step 3: Mass Spectrometry (MS) Parameters

Optimization is key. Instrument parameters should be tuned by infusing a standard solution of the analyte.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 120 °C. Causality: Keeping the source temperature relatively low is crucial to minimize the thermal dehydration of the boronic acid and prevent boroxine formation.[2][3]

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 350 °C.

-

MS1 Full Scan: Scan range of m/z 50-500 to detect the precursor ion.

-

MS2 (Tandem MS):

-

Precursor Ion: Select the m/z corresponding to the [M-H]⁻ ion.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy for producing a rich fragmentation spectrum.

-

Data Interpretation: Expected Ions and Fragmentation

A high-resolution mass analyzer (TOF, Orbitrap) is recommended to confirm elemental composition through accurate mass measurement. A key validation step is to observe the characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%).[8]

Table 1: Key Expected Ions

| Ion Species | Formula | Calculated m/z (¹¹B) | Mode | Notes |

| [M-H]⁻ | C₈H₇BF₃O₃⁻ | 219.0401 | Negative | Primary parent ion. |

| [M+OAc]⁻ | C₁₀H₁₁BF₃O₅⁻ | 279.0612 | Negative | Adduct with acetate from buffer. |

| [M+H]⁺ | C₈H₉BF₃O₃⁺ | 221.0557 | Positive | Protonated molecule. |

| [M+Na]⁺ | C₈H₈BF₃O₃Na⁺ | 243.0376 | Positive | Sodium adduct, common contaminant. |

| [M₃-3H₂O-H]⁻ | C₂₄H₁₅B₃F₉O₆⁻ | 603.0883 | Negative | Boroxine trimer (dehydrated). |

Proposed MS/MS Fragmentation Pathway ([M-H]⁻)

Tandem MS (MS/MS) on the [M-H]⁻ precursor ion (m/z 219.04) provides structural confirmation. The fragmentation is driven by the initial negative charge on the boronate group and the stability of the resulting fragments.

Caption: Proposed fragmentation of [M-H]⁻ for the analyte.

-

Loss of H₂O (m/z 201.03): A common loss from boronic acids, forming a cyclic boronate.

-

Loss of B(OH)₃ (m/z 158.03): Cleavage of the C-B bond, resulting in the deprotonated aromatic fragment. This is a highly diagnostic fragmentation.

-

Loss of HF (m/z 199.03): Fragmentation involving the trifluoromethyl group.

-

Loss of CH₂O (m/z 189.03): A characteristic loss from an aromatic methoxy group via rearrangement.

Conclusion and Best Practices

The successful mass spectrometric analysis of this compound hinges on a carefully considered analytical strategy that mitigates the inherent instability of the boronic acid moiety. Electrospray ionization in negative mode, coupled with a well-designed LC separation and optimized source conditions to minimize thermal degradation, provides the most reliable and sensitive results. Confirmation of the structure should always be performed using high-resolution MS and tandem MS/MS, paying close attention to the characteristic losses and the natural isotopic distribution of boron. This expert-guided approach ensures data integrity and provides the trustworthy, high-quality results required by researchers and drug development professionals.

References

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. as.uky.edu [as.uky.edu]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)phenylboronic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

2-Methoxy-3-(trifluoromethyl)phenylboronic acid is a sophisticated building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.[1] As with any reagent or intermediate in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, formulation, and ultimately, the bioavailability of a potential therapeutic agent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide synthesizes field-proven methodologies and foundational principles of boronic acid chemistry to empower researchers in their experimental design.

Factors Influencing the Solubility of this compound

The solubility of a compound is dictated by the interplay between its intrinsic properties and the characteristics of the solvent. For this compound, several structural features are key determinants of its solubility profile.

-

The Boronic Acid Moiety : The -B(OH)₂ group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This functional group can lead to self-association, forming cyclic anhydrides known as boroxines, particularly in non-polar solvents or upon heating.[1][2] This process can complicate solubility assessments as it alters the nature of the solute in solution.[1][2]

-

Aromatic Ring : The phenyl ring provides a hydrophobic character to the molecule.

-

Methoxy Group (-OCH₃) : The methoxy group is a moderately polar ether linkage that can act as a hydrogen bond acceptor. Its presence can enhance solubility in more polar solvents.

-

Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and lipophilic. The introduction of fluorine atoms generally increases lipophilicity, which can favor solubility in non-polar organic solvents.[3]

The interplay of these groups results in a molecule with both polar and non-polar characteristics, suggesting that its solubility will be highly dependent on the chosen solvent system. The position of these substituents on the phenyl ring also significantly impacts the compound's properties.[2]

General Solubility Trends for Phenylboronic Acids

While specific data for the title compound is scarce, studies on phenylboronic acid and its derivatives offer valuable insights into expected solubility behaviors:

-

Polar Aprotic Solvents : Ketones (e.g., acetone) and ethers are often good solvents for phenylboronic acids, indicating a favorable interaction with the boronic acid moiety.[1][4]

-

Halogenated Solvents : Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[1][4]

-

Hydrocarbons : Non-polar hydrocarbon solvents like methylcyclohexane typically exhibit very low solubility for phenylboronic acids.[1][4]

-

Esterification : The conversion of boronic acids to their esters, such as pinacol esters, generally increases their solubility in organic solvents.[1][5]

Based on these trends, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents like acetone, THF, and ethyl acetate, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbons.

Experimental Determination of Solubility

A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for generating a solubility profile for this compound.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved compound.

Materials and Equipment:

-

This compound (solid)[6]

-

Selected organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, heptane, methanol, tetrahydrofuran (THF), toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)[7]

Experimental Workflow:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., methanol) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested. Add an excess amount of solid this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV or UPLC-MS.[7] The concentration of the boronic acid in the diluted sample is determined by comparing its response to the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Data Presentation:

The obtained solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |

| Heptane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Tetrahydrofuran (THF) | 4.0 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Methanol | 5.1 | Experimental Value |

Note: Polarity index values are approximate and for comparative purposes.

Analytical Considerations for Boronic Acids

The quantification of boronic acids requires robust analytical methods.

-

Chromatography : Reversed-phase HPLC is a common technique. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[7]

-

Detection : UV detection is suitable due to the aromatic ring in the molecule. For higher sensitivity and specificity, mass spectrometry (MS) detection is preferred.[7]

-

Method Validation : It is essential to validate the analytical method for linearity, accuracy, and precision using the prepared standard solutions to ensure reliable quantification.[7]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and drug development. Although readily available quantitative data is limited, the principles governing the solubility of substituted phenylboronic acids, combined with the robust experimental protocol detailed in this guide, provide a clear path for researchers to determine this critical parameter. By systematically evaluating solubility in a range of organic solvents, scientists can optimize reaction conditions, streamline purification processes, and make informed decisions in the advancement of their chemical synthesis and drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid, a key reagent in modern synthetic chemistry. Understanding the chemical liabilities of this molecule is paramount for ensuring its efficacy in applications such as Suzuki-Miyaura cross-coupling reactions and for maintaining the integrity of research and development programs. This document synthesizes established principles of arylboronic acid chemistry with practical, field-proven insights to offer a self-validating framework for its handling and storage.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, prized for the introduction of the unique 2-methoxy-3-(trifluoromethyl)phenyl moiety into target molecules. The electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make it a versatile partner in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, the very features that make this reagent valuable also contribute to its potential instability.

Core Stability Profile: Understanding the Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two major degradation pathways common to arylboronic acids: oxidative deboronation and protodeboronation. The presence of both an ortho-methoxy group and a meta-trifluoromethyl group introduces specific electronic and steric factors that modulate the rates of these degradation processes.

Oxidative Deboronation: The Primary Culprit

Oxidative deboronation is a significant degradation pathway for arylboronic acids, leading to the formation of the corresponding phenol and boric acid. This process is often mediated by reactive oxygen species. The putative mechanism involves the attack of an oxidant on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the phenol.[1]

Caption: Oxidative Deboronation Pathway.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1-methoxy-2-(trifluoromethyl)benzene. This process can be catalyzed by both acid and base and is often accelerated by heat. Sterically hindered arylboronic acids can be particularly prone to protodeboronation.[3] The ortho-methoxy group in the title compound could potentially influence the rate of this degradation pathway through steric and electronic effects.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Unique Boronic Acid in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a particularly intriguing, yet challenging, building block: 2-Methoxy-3-(trifluoromethyl)phenylboronic acid .

The unique substitution pattern of this reagent—an ortho-methoxy group and a meta-trifluoromethyl group—presents a fascinating interplay of steric and electronic effects that must be carefully considered for successful cross-coupling. The electron-donating methoxy group can influence the reactivity of the boronic acid, while the potent electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the resulting biaryl scaffold.[3][4] Such fluorinated compounds are of high interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[3]

These application notes provide a comprehensive overview of the key considerations for employing this compound in Suzuki-Miyaura couplings. We will delve into the mechanistic underpinnings of the reaction, offer insights into reaction optimization, and provide a detailed, adaptable protocol for your research endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing your specific coupling reactions. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, the use of specialized catalysts and ligands is often necessary.[5][6]

2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must be activated by a base to form a more nucleophilic borate species, which facilitates this transfer.[2] The choice of base is crucial and can significantly impact the reaction outcome.

3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[6]

Strategic Considerations for Coupling with this compound

The unique substitution of this boronic acid necessitates careful consideration of the following factors:

-

Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the boronic acid to the palladium center during transmetalation. This may require more forcing reaction conditions (higher temperatures, longer reaction times) or the use of sterically less demanding ligands on the palladium catalyst.

-

Electronic Effects: The methoxy group is electron-donating through resonance, which can increase the nucleophilicity of the aryl group and potentially accelerate the transmetalation step.[4] Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which can decrease the electron density of the aromatic ring.[3][4] The interplay of these opposing electronic effects will influence the overall reactivity.

-

Choice of Catalyst and Ligand: For couplings involving potentially challenging substrates, the selection of the palladium source and ligand is critical. Catalysts with bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), are often effective for coupling sterically hindered partners and less reactive aryl chlorides.[6][7] Pre-formed palladium complexes can also offer enhanced activity and stability.[5]

-

Base and Solvent Selection: The choice of base is critical for the activation of the boronic acid.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The solvent system often consists of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous phase to dissolve the inorganic base.[4][8]

Illustrative Reaction Conditions

While specific conditions will always require optimization, the following table provides a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Plausible Yield (%) |

| Aryl Iodide | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 80-100 | 85-95 |

| Aryl Bromide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 75-90 |

| Aryl Chloride | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110-120 | 60-80 |

Note: This data is illustrative and based on established principles for Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocol: A General Guideline

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

-

Phosphine ligand (if required; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

Figure 2. General workflow for the Suzuki-Miyaura cross-coupling experiment.

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen base (2.0-3.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if applicable).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed organic solvent and degassed water via syringe.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful route to novel biaryl structures with significant potential in medicinal chemistry and materials science. While the interplay of steric and electronic effects from the ortho-methoxy and meta-trifluoromethyl substituents requires careful consideration, a systematic approach to reaction optimization, guided by the principles outlined in these notes, will enable researchers to successfully incorporate this valuable building block into their synthetic strategies. The provided protocol serves as a robust starting point for further exploration and adaptation to a wide range of coupling partners.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryls using 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Methoxy-3-(trifluoromethyl)phenylboronic acid as a key building block. Biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, and the incorporation of fluorine-containing moieties such as the trifluoromethyl group can significantly enhance the pharmacological and physicochemical properties of molecules. This document offers an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction employing this specific, sterically hindered, and electronically modulated boronic acid. We will delve into the mechanistic rationale behind experimental choices, provide a robust, step-by-step general protocol, and present a summary of reaction conditions to guide researchers, scientists, and drug development professionals in the successful synthesis of novel biaryl structures.

Introduction: The Strategic Advantage of Fluorinated Biaryls

Biaryl structures are privileged motifs found in numerous natural products, pharmaceuticals, and advanced materials.[1] The carbon-carbon bond connecting two aromatic rings provides a conformationally flexible yet stable backbone for molecular design. The Suzuki-Miyaura cross-coupling reaction has become the preeminent method for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

The strategic incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups into organic molecules is a widely adopted strategy in drug discovery. The -CF₃ group, with its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. This compound is a particularly interesting building block as it combines the electronic effects of the strongly electron-withdrawing -CF₃ group with the steric and potential coordinating effects of the ortho-methoxy group. This unique substitution pattern presents both opportunities and challenges in cross-coupling chemistry, necessitating carefully optimized reaction conditions.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1072946-62-3 |

| Molecular Formula | C₈H₈BF₃O₃ |

| Molecular Weight | 219.95 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store in closed vessels, refrigerated. |

Handling Precautions: This product should be handled in a chemical fume hood by personnel trained in the manipulation of potentially hazardous chemicals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

The Suzuki-Miyaura Cross-Coupling: Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step can be influenced by the choice of catalyst, ligand, base, and solvent, particularly when dealing with sterically demanding or electronically deactivated substrates.

The ortho-methoxy group in this compound can present a steric challenge, potentially slowing down the transmetalation step. However, it may also play a beneficial role by coordinating to the palladium center, influencing the geometry and reactivity of the intermediates. The electron-withdrawing trifluoromethyl group generally enhances the rate of transmetalation. Therefore, a careful selection of a bulky, electron-rich phosphine ligand is often crucial to promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate the reductive elimination step.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OH)₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., Ethanol/Water mixture, Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, stirring and heating equipment

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(OH)₂, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 3:1 mixture of Ethanol/Water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 65-100 °C). The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate is present, it can be filtered. Otherwise, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Exemplary Applications and Reaction Conditions

The following table summarizes a specific application of this compound in the synthesis of a biologically relevant biaryl analog. This serves as a practical example of the reaction conditions that have proven successful.

| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Pd(OH)₂ (2) | K₃PO₄ (2.0) | Ethanol/Water (3:1) | 65 | 4-6 | 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)biphenyl | ~70-80 | [3] |

Note: The yield is an approximation based on the reported data for a series of similar analogs in the cited literature.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium source is active and that the reaction is maintained under a strict inert atmosphere. The use of palladium precatalysts can sometimes be beneficial.

-

Suboptimal Ligand: For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be less effective. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.

-

Incorrect Base/Solvent: The choice of base and solvent is interdependent and crucial. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF, THF/Water) may be necessary to find the optimal conditions for a specific substrate pair.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur at elevated temperatures. Using a slight excess of the boronic acid (1.2 equiv) is standard, but a large excess should be avoided. Slow addition of the boronic acid can sometimes mitigate this issue.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a competing pathway, especially in the presence of water and at high temperatures. Anhydrous conditions or the use of boronic esters can sometimes prevent this.

-

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex, fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its substituted nature requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, it provides a direct route to structures with high potential in pharmaceutical and materials science applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully incorporate this building block into their synthetic strategies, enabling the exploration of new chemical space.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Introduction: The Strategic Importance of Substituted Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where biaryl and heteroaryl motifs are prevalent in bioactive compounds.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid , a substrate of increasing interest due to the unique electronic and steric properties imparted by its substituents. The ortho-methoxy group can influence the conformation of the resulting biaryl product through steric interactions, while the meta-trifluoromethyl group, a powerful electron-withdrawing group, significantly impacts the electronic properties of the molecule. Understanding the nuances of coupling this specific boronic acid is critical for researchers engaged in the synthesis of novel therapeutics and functional materials.

Understanding the Core Principles: Catalyst and Reaction Condition Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system. For a substrate like this compound, which presents both steric hindrance from the ortho-methoxy group and electronic deactivation from the trifluoromethyl group, careful consideration of these parameters is paramount.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The palladium catalyst, in its active Pd(0) state, initiates the cycle by inserting into the carbon-halide bond of the coupling partner (oxidative addition). The choice of ligand is crucial as it modulates the reactivity and stability of the palladium center. For sterically hindered and electronically challenging substrates, bulky and electron-rich phosphine ligands are often preferred.

A recent study on the synthesis of biaryl analogs with similar substitution patterns successfully employed Palladium(II) hydroxide (Pd(OH)₂) as a catalyst.[5] While a Pd(II) source is used, it is reduced in situ to the active Pd(0) species. This approach can be advantageous as Pd(II) precatalysts are often more stable to air and moisture than their Pd(0) counterparts.

The Role of the Base: Activating the Boronic Acid

The base plays a critical role in the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6] The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6] For the synthesis of related substituted biaryls, potassium phosphate (K₃PO₄) has been shown to be an effective base.[5] Inorganic bases like carbonates and phosphates are commonly used in Suzuki couplings due to their efficacy and compatibility with a wide range of functional groups.

Solvent Selection: Ensuring Solubility and Promoting Reactivity

The solvent must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water. The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. A mixture of an ethereal solvent like 1,4-dioxane and water is a common choice for Suzuki-Miyaura reactions.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

This compound

-

Aryl bromide

-

Palladium(II) hydroxide (Pd(OH)₂)

-

Potassium phosphate (K₃PO₄), finely powdered

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Reaction Setup Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add Palladium(II) hydroxide (Pd(OH)₂, 0.02 equiv, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of the limiting reagent of 0.1-0.2 M).

-

Reaction: Place the flask in a preheated oil bath at 65 °C and stir vigorously.[5]

-